4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid is an organic compound characterized by a benzodioxole ring attached to a furoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Attachment to the Furoic Acid Moiety: The benzodioxole ring is then attached to the furoic acid moiety through a series of reactions, including esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or furoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Furoic Acid: Shares the furoic acid moiety but lacks the benzodioxole ring.
Benzodioxole Derivatives: Various derivatives with different substituents on the benzodioxole ring.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid is unique due to the combination of the benzodioxole and furoic acid moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2,5-dimethylfuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-7-12(13(14(15)16)8(2)19-7)9-3-4-10-11(5-9)18-6-17-10/h3-5H,6H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEINJSAVLFFNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183840 |
Source
|
Record name | 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104794-31-2 |
Source
|
Record name | 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104794-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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